(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate Leu-Val is a dipeptide formed L-leucine and L-valine residues. It has a role as a metabolite. It derives from a L-leucine and a L-valine.
Brand Name: Vulcanchem
CAS No.: 13588-95-9
VCID: VC0084083
InChI: InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
SMILES: CC(C)CC(C(=O)NC(C(C)C)C(=O)[O-])[NH3+]
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol

(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate

CAS No.: 13588-95-9

Main Products

VCID: VC0084083

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate - 13588-95-9

CAS No. 13588-95-9
Product Name (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate
Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
IUPAC Name (2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate
Standard InChI InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
Standard InChIKey MDSUKZSLOATHMH-IUCAKERBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)[O-])[NH3+]
SMILES CC(C)CC(C(=O)NC(C(C)C)C(=O)[O-])[NH3+]
Canonical SMILES CC(C)CC(C(=O)NC(C(C)C)C(=O)[O-])[NH3+]
Description Leu-Val is a dipeptide formed L-leucine and L-valine residues. It has a role as a metabolite. It derives from a L-leucine and a L-valine.
PubChem Compound 6993115
Last Modified Nov 11 2021
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